

Technical Guide: Boc-L-Dab(Fmoc)-OH in Peptide Synthesis

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Compound of Interest

Compound Name: Boc-Dab(Fmoc)-OH

Cat. No.: B557120

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of N α -Boc-N γ -Fmoc-L-2,4-diaminobutyric acid (Boc-L-Dab(Fmoc)-OH). This reagent is a cornerstone in solid-phase peptide synthesis (SPPS) for the introduction of a diaminobutyric acid residue with orthogonal protection, allowing for selective chemical modifications.

Core Compound Data

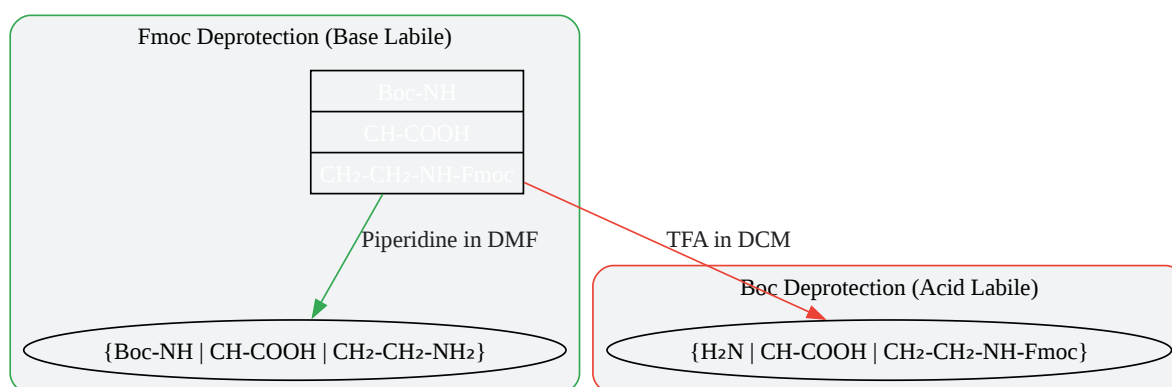
Quantitative data for Boc-L-Dab(Fmoc)-OH is summarized in the table below. This information is critical for reaction planning, stoichiometric calculations, and ensuring the purity of the final peptide product.

Parameter	Value	Reference
CAS Number	117106-21-5	[1][2][3]
Molecular Formula	C ₂₄ H ₂₈ N ₂ O ₆	[1][2][3]
Molecular Weight	440.49 g/mol	[1][2][3]
Purity (by HPLC)	≥98.0%	[1][3]
Appearance	White to off-white powder	[1][4]
Solubility	Soluble in DMF and DCM	[4]
Storage Temperature	2-8°C	[5]

Note: The D-isomer, Boc-D-Dab(Fmoc)-OH, is also commercially available with CAS numbers including 114360-56-4 and 131570-57-5.[6][7]

Orthogonal Protection Strategy

The principal advantage of Boc-L-Dab(Fmoc)-OH lies in its orthogonal protection scheme. The α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the γ -amino group of the side chain is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for the selective deprotection of either group under distinct chemical conditions, enabling site-specific modifications such as chain elongation, branching, or conjugation.



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Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving Boc-L-Dab(Fmoc)-OH in the context of Fmoc-based solid-phase peptide synthesis.

Coupling of Boc-L-Dab(Fmoc)-OH to a Resin-Bound Peptide

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.

Materials:

- Peptide-resin with a free N-terminal amine
- Boc-L-Dab(Fmoc)-OH
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

- Swell the peptide-resin in DMF for 30 minutes.
- In a separate vessel, pre-activate the Boc-L-Dab(Fmoc)-OH. Dissolve 3 equivalents of Boc-L-Dab(Fmoc)-OH, 2.9 equivalents of the coupling reagent, and 6 equivalents of DIPEA in DMF.
- Allow the activation mixture to stand for 5-10 minutes.
- Drain the DMF from the swollen resin.
- Add the activation mixture to the resin.
- Agitate the reaction vessel for 2-4 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling reaction (absence of a primary amine).
- Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.

Selective Deprotection of the γ -Amino (Fmoc) Group

This procedure is performed when a modification on the side chain of the Dab residue is desired.

Materials:

- Peptide-resin with incorporated Boc-L-Dab(Fmoc)-OH
- Deprotection solution: 20% piperidine in DMF (v/v)
- DMF

Procedure:

- Wash the peptide-resin with DMF (3x).
- Add the 20% piperidine in DMF solution to the resin.
- Agitate for 3 minutes, then drain the solution.[\[8\]](#)
- Add a fresh portion of the 20% piperidine in DMF solution.[\[8\]](#)
- Agitate for an additional 10-15 minutes.[\[8\]](#)
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. The resin now has a free γ -amino group on the Dab side chain, ready for subsequent functionalization.

Selective Deprotection of the α -Amino (Boc) Group

This procedure is part of the standard elongation of the peptide chain after the incorporation of Boc-L-Dab(Fmoc)-OH.

Materials:

- Peptide-resin with incorporated Boc-L-Dab(Fmoc)-OH
- Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM (v/v)

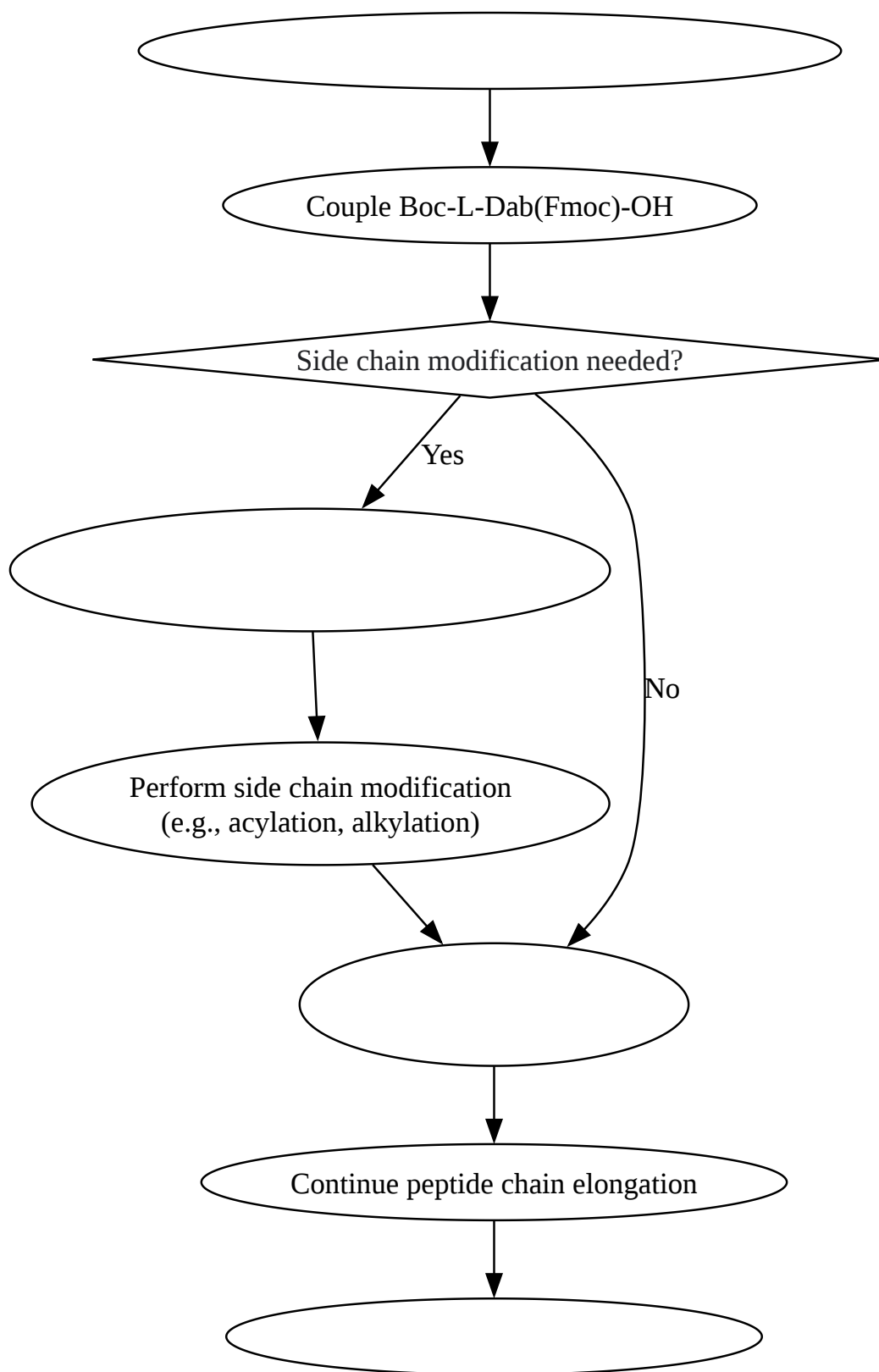
- DCM
- Neutralization solution: 5% DIPEA in DCM (v/v)

Procedure:

- Wash the peptide-resin with DCM (3x).
- Add the TFA/DCM solution to the resin.
- Agitate for 2-3 minutes, then drain.
- Add a fresh portion of the TFA/DCM solution.
- Agitate for 20-30 minutes.
- Drain the deprotection solution.
- Wash the resin with DCM (3x).
- Neutralize the resulting trifluoroacetate salt by washing with the 5% DIPEA in DCM solution (3x, 2 minutes each).
- Wash the resin with DCM (3x) and then DMF (3x) to prepare for the next coupling step.

Logical Workflow for Synthesis and Modification

The utility of Boc-L-Dab(Fmoc)-OH is best illustrated by a logical workflow that outlines the decision-making process during peptide synthesis.



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